molecular formula C10H12N2O2 B3362485 4,7-Dimethoxy-2-methyl-1H-benzimidazole CAS No. 99922-32-4

4,7-Dimethoxy-2-methyl-1H-benzimidazole

Cat. No. B3362485
CAS RN: 99922-32-4
M. Wt: 192.21 g/mol
InChI Key: GWZLMUNEDVTESN-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-2-methyl-1H-benzimidazole is a benzimidazole derivative . It has a molecular formula of C10H12N2O2 and a molecular weight of 192.218 g/mol . It is a key intermediate in the synthesis of 1-alkyl-1H-benzimidazole-4,7-diones .


Synthesis Analysis

The synthesis of 4,7-Dimethoxy-2-methyl-1H-benzimidazole involves base-mediated substitution on 2-(chloromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole by TEMPO hydroxylamine . An improved methodology for its preparation has been published in the journal Heterocyclic Communications .


Chemical Reactions Analysis

In one study, Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo [2.2.2]octane bis (tetrafluoroborate)) was used to substitute the TEMPO free radical with fluorine on 4,7-dimethoxy-1-methyl-2-{[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]methyl}-1H-benzimidazole to give a novel methylene fluoride compound in a 77% yield .

Mechanism of Action

While the specific mechanism of action for 4,7-Dimethoxy-2-methyl-1H-benzimidazole is not mentioned, benzimidazole derivatives are known to exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .

properties

IUPAC Name

4,7-dimethoxy-2-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-6-11-9-7(13-2)4-5-8(14-3)10(9)12-6/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZLMUNEDVTESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2N1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553518
Record name 4,7-Dimethoxy-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethoxy-2-methyl-1H-benzimidazole

CAS RN

99922-32-4
Record name 4,7-Dimethoxy-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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